AES-135

HDAC inhibitor isoform selectivity structure-activity relationship

AES-135 delivers a unique HDAC3/6/11 inhibitory fingerprint (IC50: 190-1100 nM) distinct from pan-HDAC agents like vorinostat. With validated in vivo survival benefit (23.7% extension, t1/2=5.0 h) in orthotopic PDAC models and 5-6x tumor-selective cytotoxicity, it is an essential tool compound for probing tumor-stroma interactions and PK/PD benchmarking.

Molecular Formula C33H29F6N3O5S
Molecular Weight 693.7 g/mol
Cat. No. B605199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAES-135
SynonymsAES-135;  AES 135;  AES135; 
Molecular FormulaC33H29F6N3O5S
Molecular Weight693.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NO)C(=O)CN(CC3=C(C(=C(C(=C3F)F)F)F)F)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C33H29F6N3O5S/c1-33(2,3)21-8-4-19(5-9-21)16-42(23-12-6-20(7-13-23)32(44)40-45)26(43)18-41(48(46,47)24-14-10-22(34)11-15-24)17-25-27(35)29(37)31(39)30(38)28(25)36/h4-15,45H,16-18H2,1-3H3,(H,40,44)
InChIKeyLTRKEOBJRDKIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AES-135: A Hydroxamic Acid-Based HDAC Inhibitor with Unique Isoform Selectivity for HDAC3/6/11


AES-135 (CAS 2361659-61-0) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with a molecular weight of 693.66 Da and a molecular formula of C33H29F6N3O5S. It exhibits nanomolar inhibitory activity against HDAC3, HDAC6, HDAC8, and HDAC11 in biochemical assays, with IC50 values ranging from 190 to 1100 nM [1]. The compound was developed through structure-activity relationship (SAR) optimization of STAT3-targeting scaffolds and has been extensively characterized in pancreatic cancer models [1].

Why AES-135 Cannot Be Substituted with Generic Pan-HDAC Inhibitors: Evidence-Based Differentiation


HDAC inhibitors exhibit divergent isoform selectivity profiles that directly impact biological activity and therapeutic window. AES-135 possesses a distinct inhibitory fingerprint (HDAC3 IC50=654 nM, HDAC6=190 nM, HDAC8=1100 nM, HDAC11=636 nM) that differs markedly from FDA-approved pan-HDAC inhibitors such as vorinostat (SAHA) or panobinostat, which target a broader set of class I and II HDACs [1]. Simple substitution with an alternative hydroxamate-based HDAC inhibitor would alter the pharmacological profile, potentially compromising the selectivity for tumor cells over cancer-associated fibroblasts observed in 3D co-culture models [1]. Furthermore, AES-135's unique combination of HDAC3/6/11 inhibition is not replicated by closely related structural analogs within the same chemical series [1].

AES-135 Quantitative Evidence Guide: Verified Differentiation for Scientific Procurement


AES-135 Exhibits Distinct HDAC Isoform Selectivity Compared to Structural Analogs in the Same Chemical Series

In a head-to-head comparison of structural analogs evaluated in the same electrophoretic mobility shift assay (EMSA), AES-135 uniquely inhibited HDAC3 (IC50=0.654 μM), HDAC6 (0.190 μM), and HDAC11 (0.636 μM), whereas analog 8 (R1=CF3, R2=4-F, R3=2,3,4,5,6-F) showed potent inhibition of HDAC6 (0.086 μM) and HDAC11 (0.191 μM) but no activity against HDAC3 (IC50>1 μM) [1]. This demonstrates that AES-135 retains class I (HDAC3) activity while maintaining potency against class IIb (HDAC6) and class IV (HDAC11), a profile not replicated by closely related analogs.

HDAC inhibitor isoform selectivity structure-activity relationship

AES-135 Demonstrates 6.5-Fold Greater Potency Than FDA-Approved Panobinostat in Aggressive KPC Pancreatic Cancer Cells

In monolayer proliferation assays using KPC tumor cells derived from the genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC), AES-135 exhibited an IC50 of 1.3 μM, compared to 8.5 μM for the FDA-approved pan-HDAC inhibitor Panobinostat tested under identical conditions as a positive control [1]. This represents a 6.5-fold improvement in potency against one of the most aggressive and therapy-resistant PDAC models used in preclinical research.

pancreatic cancer KPC model cytotoxicity

AES-135 Demonstrates 5- to 6-Fold Selective Cytotoxicity Toward Patient-Derived Tumor Spheroids Over Cancer-Associated Fibroblasts in 3D Co-Culture

In three-dimensional (3D) co-culture models incorporating patient-derived pancreatic tumor cells and cancer-associated fibroblasts (CAFs), AES-135 exhibited 5- to 6-fold greater selectivity for tumor spheroids over surrounding CAF cells [1]. Quantitative analysis from area-based scanning showed an IC50 of 1.22 μM for Pa03C tumor spheroids alone versus 7.80 μM in the presence of CAFs (6.4-fold selectivity), while intensity-based scanning yielded IC50 values of 1.33 μM versus 4.50 μM (3.4-fold selectivity) [1].

3D co-culture tumor microenvironment cancer-associated fibroblasts

AES-135 Prolongs Median Survival by 23.7% in an Orthotopic Immunocompetent Mouse Model of Pancreatic Cancer, an Outcome Not Achieved by Other HDAC Inhibitors in This Model

In an orthotopic syngeneic model of pancreatic cancer using KPC2 cells implanted in immunocompetent C57Bl/6 mice, treatment with AES-135 (50 mg/kg IP, 5 days/week for 1 month) significantly extended median survival to 36.5 days compared to 29.5 days for vehicle-treated controls (p=0.0146), representing a 23.7% increase in median survival [1]. Notably, the study authors reported that other HDAC inhibitors evaluated in the equivalent immunodeficient model showed no obvious survival advantage [1].

in vivo efficacy orthotopic model survival benefit

AES-135 Exhibits a Favorable In Vivo Pharmacokinetic Profile with Sustained Micromolar Blood Concentrations and a 5.0 Hour Half-Life in Mice

Following a single 20 mg/kg intraperitoneal injection in NSG mice, AES-135 achieved a peak plasma concentration (Cmax) of 7452 ng/mL (10.74 μM) within 30 minutes, which was sustained for 8 hours before significant clearance at 24 hours [1]. The calculated in vivo half-life was 5.0 hours, and dose-proportional exposure was observed with 10 mg/kg and 40 mg/kg doses yielding 5-hour post-dose blood concentrations of 323 ng/mL (0.47 μM) and 1829 ng/mL (2.64 μM), respectively [1].

pharmacokinetics half-life Cmax

AES-135: Evidence-Backed Research and Industrial Application Scenarios


Preclinical Evaluation of HDAC Isoform Selectivity in Pancreatic Cancer Research

AES-135 serves as a potent tool compound to probe the biological consequences of combined HDAC3, HDAC6, and HDAC11 inhibition in pancreatic ductal adenocarcinoma (PDAC) models. Given its distinct isoform selectivity profile (HDAC3 IC50=654 nM, HDAC6=190 nM, HDAC11=636 nM) and superior potency over Panobinostat in KPC cells (IC50 1.3 μM vs 8.5 μM) [1], AES-135 is ideally suited for mechanistic studies investigating the role of class I/IIb/IV HDACs in PDAC cell proliferation and survival.

3D Tumor Microenvironment Studies Requiring Tumor-Selective HDAC Inhibition

AES-135 is a compelling candidate for investigating tumor-stroma interactions in 3D co-culture models of pancreatic cancer. The compound demonstrates 5- to 6-fold selective cytotoxicity toward patient-derived tumor spheroids over cancer-associated fibroblasts (CAFs) [1], making it valuable for studies aiming to evaluate HDAC inhibition within the protective CAF-rich microenvironment that limits the efficacy of conventional chemotherapeutics.

In Vivo Orthotopic Pancreatic Cancer Models for Survival Studies

For in vivo preclinical efficacy studies, AES-135 provides a validated HDAC inhibitor with demonstrated survival benefit in an aggressive, immunocompetent orthotopic PDAC model. Treatment with AES-135 (50 mg/kg IP, 5 days/week) extended median survival by 23.7% (36.5 vs 29.5 days, p=0.0146) [1]. This established in vivo protocol and the compound's favorable pharmacokinetic profile (t1/2=5.0 h, Cmax=10.74 μM) [1] support its use in further preclinical testing of combination therapies or immuno-oncology applications.

Pharmacokinetic Profiling of Hydroxamate-Based HDAC Inhibitors

AES-135 can be utilized as a reference compound in pharmacokinetic studies aimed at optimizing hydroxamate-based HDAC inhibitors. Its well-characterized PK parameters in mice—including a 5.0 hour half-life, dose-proportional exposure, and sustained micromolar blood concentrations—provide a benchmark for evaluating next-generation analogs or for comparative PK assessments across different HDAC inhibitor chemotypes [1].

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